molecular formula C17H15ClN2O5 B3555864 DIMETHYL 5-{[(3-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(3-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE

Cat. No.: B3555864
M. Wt: 362.8 g/mol
InChI Key: UKURVIIURIIJHC-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(3-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE is an organic compound with a complex structure that includes a chlorinated aniline group and an isophthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(3-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves the reaction of 3-chloroaniline with isophthalic acid derivatives. One common method includes the following steps:

    Esterification: Isophthalic acid is first esterified with methanol in the presence of a strong acid catalyst to form dimethyl isophthalate.

    Amidation: The resulting dimethyl isophthalate is then reacted with 3-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(3-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chlorinated aniline group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

DIMETHYL 5-{[(3-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(3-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-{[(3-CHLOROPHENYL)AMINO]CARBONYL}AMINOISOPHTHALATE
  • DIMETHYL 5-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}ISOPHTHALATE

Uniqueness

DIMETHYL 5-{[(3-CHLOROANILINO)CARBONYL]AMINO}ISOPHTHALATE is unique due to its specific substitution pattern and the presence of both ester and amide functionalities. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

dimethyl 5-[(3-chlorophenyl)carbamoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5/c1-24-15(21)10-6-11(16(22)25-2)8-14(7-10)20-17(23)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKURVIIURIIJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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